

1-(Tetrahydro-2H-pyran-4-yl)ethanone molecular structure and weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(Tetrahydro-2H-pyran-4-yl)ethanone

Cat. No.: B163812

[Get Quote](#)

An In-Depth Technical Guide to **1-(Tetrahydro-2H-pyran-4-yl)ethanone**: A Key Building Block in Modern Synthesis

Introduction

1-(Tetrahydro-2H-pyran-4-yl)ethanone, also known as 4-acetyltetrahydropyran, is a heterocyclic ketone that has emerged as a significant building block in organic synthesis and medicinal chemistry.^[1] Its structural motif, featuring a saturated six-membered oxygen-containing ring, is a privileged scaffold in drug discovery.^[1] The tetrahydropyran (THP) ring is valued for its ability to increase the three-dimensionality of drug candidates, often improving metabolic stability and binding affinity.^[1] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, reactivity, and applications for researchers and professionals in drug development.

Molecular Structure and Physicochemical Properties

The molecular structure of **1-(Tetrahydro-2H-pyran-4-yl)ethanone** consists of a tetrahydropyran ring with an acetyl group attached at the 4-position. The presence of the ketone carbonyl group and the ether linkage within the ring are the primary sites of its chemical reactivity.

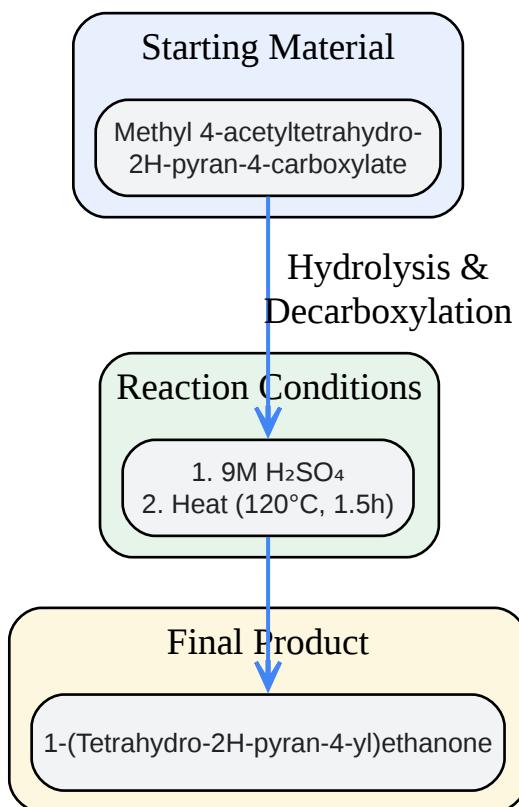
IUPAC Name: 1-(oxan-4-yl)ethanone[2] CAS Number: 137052-08-5[3] Molecular Formula: C₇H₁₂O₂[2][3][4] Molecular Weight: 128.17 g/mol [2][4]

The key physicochemical properties of this compound are summarized in the table below, providing essential data for experimental design and process development.

Property	Value	Source(s)
Appearance	Colorless to pale yellow liquid	[3][5]
Density	~1.0 g/cm ³	[3][6]
Boiling Point	197.3 °C at 760 mmHg; 90-94 °C at 15 mmHg	[4][5][6]
Flash Point	75.1 °C	[5][6]
Refractive Index	~1.453	[4][5]
Vapor Pressure	0.381 mmHg at 25 °C	[3][5]
Storage Conditions	Refrigerated (-20°C), store in a dry, well-ventilated place	[4][5]

Synthesis and Mechanistic Insights

A common and illustrative method for synthesizing **1-(Tetrahydro-2H-pyran-4-yl)ethanone** involves the hydrolysis and decarboxylation of a β -keto ester precursor, such as methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate.[7] This reaction is typically performed under acidic conditions.


Causality of Experimental Choice: The use of a strong acid like sulfuric acid is crucial for this transformation. The acid catalyzes the hydrolysis of the methyl ester to a carboxylic acid. The resulting β -keto acid is thermally unstable and readily undergoes decarboxylation (loss of CO₂) upon heating to yield the desired ketone.

Experimental Protocol: Synthesis from a β -Keto Ester[7]

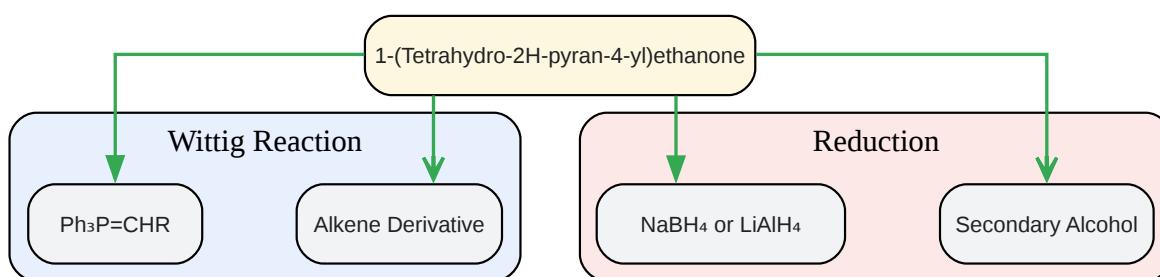
- Reaction Setup: In a 10 mL glass flask equipped with a magnetic stirrer, thermometer, and reflux condenser, add methyl 4-acetyltetrahydro-2H-pyran-4-carboxylate (2.0 mmol).

- Acid Addition: Add 9 mol/L sulfuric acid (10 mmol).
- Heating: Heat the reaction mixture to 120°C while stirring.
- Reaction Time: Maintain the temperature and stirring for approximately 1.5 hours.
- Monitoring: The reaction progress can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).
- Work-up and Isolation: Upon completion, the reaction mixture is cooled, neutralized, and extracted with an appropriate organic solvent. The final product is purified via distillation or chromatography.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

Caption: Synthesis of 4-acetyltetrahydropyran via acidic hydrolysis.


Chemical Reactivity and Applications in Drug Development

The utility of **1-(Tetrahydro-2H-pyran-4-yl)ethanone** stems from the reactivity of its ketone functional group, which allows for extensive synthetic diversification.^{[1][7]} It serves as a key intermediate for creating more complex molecular architectures.^{[1][5]}

- Nucleophilic Addition: The ketone is susceptible to nucleophilic attack, enabling the formation of alcohols and the introduction of new carbon-carbon bonds.
- Wittig Reaction: The carbonyl group can be converted into an alkene through reaction with a Wittig reagent, providing a route to various polysubstituted olefinic compounds.^[7]
- Reduction: The ketone can be readily reduced to a secondary alcohol using reducing agents like sodium borohydride.^[7] This hydroxyl group can then be used for further functionalization.

Its role as a "bulk drug intermediate" highlights its importance in the pharmaceutical industry.^[5] The tetrahydropyran scaffold is a feature of numerous biologically active molecules, contributing to favorable pharmacokinetic properties.^[1]

Key Reaction Pathways

[Click to download full resolution via product page](#)

Caption: Key synthetic transformations of 4-acetyltetrahydropyran.

Safety, Handling, and Storage

As a chemical intermediate, proper handling of **1-(Tetrahydro-2H-pyran-4-yl)ethanone** is essential to ensure laboratory safety. It is classified as harmful if swallowed, in contact with skin, or inhaled, and causes skin and serious eye irritation.[2][5]

- Hazard Statements (GHS):[2][5]
 - H302: Harmful if swallowed.
 - H315: Causes skin irritation.
 - H319: Causes serious eye irritation.
 - H332: Harmful if inhaled.
 - H335: May cause respiratory irritation.
- Precautionary Statements (GHS):[5]
 - P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
 - P280: Wear protective gloves/protective clothing/eye protection/face protection.
 - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling: This compound should only be handled in a well-ventilated area, preferably within a chemical fume hood.[6] Users must wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and laboratory clothing.[6] Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[5] Some suppliers recommend storage at -20°C.[4][5]

Conclusion

1-(Tetrahydro-2H-pyran-4-yl)ethanone is a highly valuable and versatile intermediate in modern organic chemistry. Its synthetic accessibility and the reactivity of its ketone group allow for the creation of diverse and complex molecular libraries. The demonstrated success of the tetrahydropyran scaffold in approved therapeutics underscores the enduring importance of this heterocyclic core in the future of drug discovery and development.[1]

References

- **1-(Tetrahydro-2H-pyran-4-yl)ethanone** | CAS#:137052-08-5 | Chemsr. (n.d.).
- **1-(Tetrahydro-2H-pyran-4-yl)ethanone** CAS 137052-08-5 - Home Sunshine Pharma. (n.d.).
- **1-(Tetrahydro-2H-pyran-4-yl)ethanone** - PubChem. (n.d.).
- CAS 137052-08-5 **1-(Tetrahydro-2H-pyran-4-yl)ethanone** - Preclinical Research CRO. (n.d.).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-(Tetrahydro-2H-pyran-4-yl)ethanone | C7H12O2 | CID 9877365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-(Tetrahydro-2H-pyran-4-yl)ethanone CAS 137052-08-5 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. 137052-08-5 CAS MSDS (1-(Tetrahydro-2H-pyran-4-yl)ethanone) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. echemi.com [echemi.com]
- 6. 1-(Tetrahydro-2H-pyran-4-yl)ethanone | CAS#:137052-08-5 | Chemsr. [chemsrc.com]
- 7. 1-(Tetrahydro-2H-pyran-4-yl)ethanone | 137052-08-5 [chemicalbook.com]
- To cite this document: BenchChem. [1-(Tetrahydro-2H-pyran-4-yl)ethanone molecular structure and weight]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b163812#1-tetrahydro-2h-pyran-4-yl-ethanone-molecular-structure-and-weight>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com